molecular formula C11H8N2O2 B1522089 [2,3'-Bipyridine]-5-carboxylic acid CAS No. 5059-52-9

[2,3'-Bipyridine]-5-carboxylic acid

Cat. No.: B1522089
CAS No.: 5059-52-9
M. Wt: 200.19 g/mol
InChI Key: JXBXUYWOUQLQMQ-UHFFFAOYSA-N
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Description

Contextualization of Bipyridine Carboxylic Acids in Chemical Science

Bipyridine carboxylic acids represent a significant subclass of bipyridine ligands. The incorporation of one or more carboxylic acid groups onto the bipyridine framework introduces several key features. These acidic moieties can act as anchoring groups for binding to metal centers or surfaces, and they can also participate in hydrogen bonding, influencing the self-assembly and crystal engineering of supramolecular structures.

Derivatives such as [2,2'-Bipyridine]-4,4'-dicarboxylic acid and [2,2'-Bipyridine]-5,5'-dicarboxylic acid are well-documented for their use in the synthesis of metal-organic frameworks (MOFs). frontiersin.orgresearchgate.net These porous materials have shown promise in applications ranging from gas storage and separation to catalysis. frontiersin.orgsigmaaldrich.com The carboxylic acid groups play a crucial role in linking metal ions to form robust, multidimensional networks. researchgate.net Furthermore, the photophysical and electrochemical properties of metal complexes containing bipyridine carboxylic acids are of great interest for applications in solar energy conversion and as luminophores.

Significance of [2,3'-Bipyridine]-5-carboxylic acid as a Versatile Building Block in Contemporary Research

This compound, with its distinct asymmetric substitution pattern, offers a different set of coordination vectors compared to its more symmetrical 2,2'- and 4,4'- isomers. This asymmetry can lead to the formation of coordination polymers and metal complexes with unique topologies and properties. It is classified as a heterocyclic building block, indicating its role as a fundamental component in the synthesis of more complex molecules. acs.org

The presence of a single carboxylic acid group on the 3'-pyridine ring provides a specific site for coordination or further functionalization, while the 2-pyridyl ring offers another potential binding site. This structural arrangement makes it a valuable component for creating heterometallic complexes or for directing the assembly of intricate supramolecular architectures. The molecular formula of this compound is C₁₁H₈N₂O₂, and it has a molecular weight of 200.19 g/mol . acs.org

PropertyValue
CAS Number 5059-52-9
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Purity Typically ≥95%

Scope and Research Trajectories Pertaining to this compound

While extensive research has been conducted on other isomers, the specific research landscape for this compound is still developing. However, its potential can be inferred from the broader field of bipyridine chemistry. Current and future research trajectories are likely to explore its utility in several key areas:

Coordination Chemistry and Metal-Organic Frameworks (MOFs): A primary avenue of research will involve the use of this compound as a ligand for the synthesis of novel coordination complexes and MOFs. The asymmetry of the ligand could lead to frameworks with interesting structural and functional properties, potentially for applications in catalysis or selective gas adsorption. The synthesis of related fluorinated derivatives, such as 6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid, suggests active research into modifying this scaffold for specific applications.

Photophysical and Photochemical Applications: Bipyridine-containing metal complexes, particularly those of ruthenium(II), are renowned for their rich photophysical properties. Research into the luminescence and photochemical behavior of complexes incorporating this compound could uncover new materials for sensors, light-emitting devices, or photocatalysis.

Catalysis: The ability of bipyridine ligands to stabilize various metal centers in different oxidation states is fundamental to their use in catalysis. The electronic properties imparted by the 2,3'-bipyridine (B14897) and carboxylic acid moieties could lead to the development of catalysts with novel reactivity and selectivity for a range of organic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBXUYWOUQLQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660344
Record name [2,3'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5059-52-9
Record name [2,3'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Bipyridine 5 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for [2,3'-Bipyridine]-5-carboxylic acid

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical and strategic disconnection is at the C2-C3' bond linking the two pyridine (B92270) rings. This bond is a prime candidate for formation via cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

This primary disconnection leads to two key pyridine-based synthons. A synthon is an idealized fragment that may not be a real reagent but guides the choice of a chemical equivalent.

Synthon A: A 3-pyridyl nucleophile or electrophile.

Synthon B: A 2-substituted-pyridine-5-carboxylic acid derivative, acting as the complementary electrophilic or nucleophilic partner.

The choice of which ring acts as the nucleophile and which as the electrophile depends on the specific cross-coupling methodology employed. For instance, in a Suzuki-Miyaura coupling, one synthon would correspond to a pyridylboronic acid (the nucleophilic partner) and the other to a halopyridine (the electrophilic partner). This leads to two plausible retrosynthetic pathways:

Pathway 1: Disconnecting to 3-pyridylboronic acid and a 2-halo-5-pyridinecarboxylic acid derivative.

Pathway 2: Disconnecting to a 2-boronyl-5-pyridinecarboxylic acid derivative and a 3-halopyridine.

Alternative disconnections could involve C-H activation strategies, where one pyridine ring is functionalized directly onto the other, or directed metalation approaches, where a lithiated pyridine species reacts with an appropriate electrophile. These strategies still conceptually rely on the formation of the central C-C bond between the two heterocyclic rings.

Approaches via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent the most common and versatile methods for synthesizing bipyridine derivatives. mdpi.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Bipyridine Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org It is widely used for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the generally lower toxicity of boron-containing reagents compared to other organometallics. libretexts.orgyoutube.com

The catalytic cycle for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. youtube.comyoutube.com

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, a step that is typically facilitated by a base. youtube.comyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.comyoutube.com

To synthesize this compound, one could react a pyridineboronic acid with a bromopyridinecarboxylic acid ester. The ester group is often used to protect the carboxylic acid during the coupling reaction.

Example Reaction Scheme: A 2-bromo-5-(ethoxycarbonyl)pyridine could be coupled with pyridine-3-boronic acid.

ComponentExampleRole
Aryl Halide 2-Bromo-5-(ethoxycarbonyl)pyridineElectrophilic Partner
Organoboron Reagent Pyridine-3-boronic acidNucleophilic Partner
Palladium Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandCatalyst
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃Activates boronic acid
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFReaction Medium

This table is interactive. Click on the headers to sort.

Following the coupling reaction, a simple hydrolysis step would convert the ester to the desired carboxylic acid. The development of specialized ligands and catalysts has expanded the scope of Suzuki couplings to include even challenging substrates like chloro-pyridines. mdpi.com

Alternative Transition Metal-Catalyzed Coupling Strategies

While the Suzuki coupling is prevalent, other transition-metal-catalyzed reactions provide alternative routes to bipyridines. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. For instance, 2-(tributylstannyl)pyridine-5-carboxylic acid could be reacted with 3-bromopyridine. A major drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. mdpi.comlibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. Organozinc compounds are more reactive than organoborons but are also more sensitive to air and moisture. mdpi.comlibretexts.org

Ullmann Coupling: This is a classic method that typically involves the copper-mediated coupling of two aryl halides. While traditionally requiring harsh conditions (high temperatures), modern protocols have been developed that proceed under milder conditions. It is particularly useful for synthesizing symmetrical bipyridines. mdpi.com

Strategies Involving Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique. It uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific, adjacent C-H bond. baranlab.orgharvard.edu This creates a stabilized carbanion that can then react with an electrophile. baranlab.orguwindsor.ca

Regioselective Deprotonation and Electrophilic Quenching

For pyridine systems, DoM can be challenging due to the electron-deficient nature of the ring, which makes it susceptible to nucleophilic addition by the organolithium base. harvard.eduuwindsor.ca However, with careful selection of the base (e.g., lithium diisopropylamide, LDA, or lithium 2,2,6,6-tetramethylpiperidide, LiTMP) and directing groups, regioselective metalation can be achieved. uwindsor.ca

A potential strategy for this compound could involve:

Starting with a 2-substituted pyridine containing a suitable DMG (e.g., an amide or methoxy group) at the 2-position.

Performing a DoM at the C3 position using a strong base.

Quenching the resulting lithiated species with an electrophile that can be later converted to the carboxylic acid (e.g., CO₂ to directly form the carboxylate, or a protected carboxyl equivalent).

The bipyridine linkage would need to be formed either before or after this functionalization step, for example, by coupling a pre-functionalized pyridine with a second pyridine ring.

ComponentExampleRole
Substrate Pyridine with Directing GroupDirects deprotonation
Base n-BuLi, s-BuLi, LDA, LiTMPDeprotonating agent
Solvent THF, Diethyl etherAprotic polar solvent
Electrophile CO₂, DMF, etc.Functionalizing agent

This table is interactive. Click on the headers to sort.

C-H Activation and Functionalization Approaches

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials (halides or organometallics). acs.org In this approach, a transition metal catalyst cleaves a C-H bond and facilitates the formation of a new C-C bond. mpg.de

For the synthesis of this compound, a palladium-catalyzed C-H arylation could be envisioned. This might involve reacting a pyridine-3-derivative with a 2-halopyridine-5-carboxylic acid, where the catalyst activates a C-H bond on the pyridine-3 ring. Alternatively, a directing group on one pyridine ring can guide the C-H activation at a specific position before coupling with the other pyridine halide. acs.org Recent advances have even demonstrated the use of carboxylic acids themselves as directing groups for C-H functionalization, potentially offering a more atom-economical route. mpg.denih.gov Cobalt and other transition metals are also being explored for these transformations. nih.govacs.org This methodology represents a modern and efficient approach to constructing complex biaryl systems.

Introduction and Manipulation of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is typically introduced by the hydrolysis of a more readily accessible precursor, such as a nitrile or an ester. Alternatively, direct carboxylation or carbonylation reactions on a pre-formed bipyridine scaffold can be employed.

Hydrolysis of Nitrile or Ester Precursors to this compound

The hydrolysis of nitriles and esters is a well-established and reliable method for the synthesis of carboxylic acids. This approach relies on the initial synthesis of a [2,3'-bipyridine] scaffold bearing a nitrile or an ester group at the 5-position.

Hydrolysis of 5-Cyano-2,3'-bipyridine:

The nitrile group of 5-Cyano-2,3'-bipyridine can be converted to a carboxylic acid through either acidic or alkaline hydrolysis.

Acidic Hydrolysis: This method typically involves heating the nitrile under reflux with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.

Alkaline Hydrolysis: In this procedure, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. This process yields the corresponding carboxylate salt, which is then acidified in a separate step to produce the free carboxylic acid.

PrecursorReagents and ConditionsProductNotes
5-Cyano-2,3'-bipyridine1. Concentrated H₂SO₄, heat 2. H₂OThis compoundReaction conditions need to be carefully controlled to avoid potential side reactions.
5-Cyano-2,3'-bipyridine1. NaOH (aq), heat 2. HCl (aq)This compoundThe intermediate sodium salt is soluble in the aqueous medium.

Hydrolysis of Ethyl [2,3'-Bipyridine]-5-carboxylate:

The synthesis of the target carboxylic acid can also be achieved through the saponification of its corresponding ester, such as Ethyl [2,3'-Bipyridine]-5-carboxylate. This reaction is typically carried out by heating the ester with a strong base, followed by acidification.

PrecursorReagents and ConditionsProductNotes
Ethyl [2,3'-bipyridine]-5-carboxylate1. NaOH or KOH in EtOH/H₂O, heat 2. HCl (aq)This compoundSaponification is generally a high-yielding reaction with straightforward purification.

Carboxylation and Carbonylation Reactions

Directly introducing a carboxylic acid or a precursor group onto the [2,3'-bipyridine] ring system represents a more atom-economical approach.

Electrochemical Carboxylation:

Recent advancements in electrochemistry have enabled the direct carboxylation of pyridines and related N-heteroarenes using carbon dioxide (CO₂) as a C1 source. researchgate.netnih.gov This method offers a sustainable and direct route to pyridinecarboxylic acids. By controlling the electrolysis setup (divided vs. undivided cell), it is possible to achieve regioselective carboxylation. researchgate.netnih.gov For a 2,3'-bipyridine (B14897) system, electrochemical carboxylation could potentially be optimized to favor the formation of this compound. This technique is particularly promising from a green chemistry perspective as it utilizes a greenhouse gas as a reagent and avoids harsh chemical oxidants or reductants. researchgate.netnih.gov

A study on the electrochemical carboxylation of 2,2'-bipyridine (B1663995) demonstrated the feasibility of dicarboxylation to yield 5,5'-dicarboxylated product, alongside some mono-carboxylation, highlighting the potential of this method for bipyridine systems. nih.gov

Palladium-Catalyzed Carbonylation:

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carboxylic acids and their derivatives from organic halides. This methodology could be applied to a 5-halo-[2,3'-bipyridine] precursor, such as 5-bromo-2,3'-bipyridine. The reaction typically involves the use of a palladium catalyst, a phosphine ligand, a base, and carbon monoxide (CO) gas. The carbon monoxide can be supplied from a cylinder or generated in situ from a CO source. nih.govgoogle.com The reaction proceeds through the oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion and subsequent hydrolysis to yield the carboxylic acid.

PrecursorReagents and ConditionsProductPotential Advantages
2,3'-BipyridineCO₂, Electrochemical cell (divided)This compoundUtilizes CO₂, avoids harsh reagents, potentially regioselective. researchgate.netnih.gov
5-Bromo-2,3'-bipyridineCO, Pd catalyst, ligand, base, H₂OThis compoundWell-established methodology, tolerant of various functional groups. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions for this compound

The efficiency and practicality of any synthetic route to this compound depend on the careful optimization of reaction conditions. Key parameters that are typically adjusted to maximize yield, minimize reaction time, and simplify purification include:

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical and can significantly influence the reaction's efficiency and selectivity.

Base: The nature and stoichiometry of the base used in both hydrolysis and carbonylation reactions can affect the reaction rate and prevent side reactions.

Temperature and Reaction Time: Optimizing the reaction temperature and duration is crucial to ensure complete conversion of the starting material while minimizing the formation of degradation products.

Pressure: For carbonylation reactions involving CO gas, the pressure of carbon monoxide is a key parameter that can influence the reaction rate and yield.

Systematic studies involving the variation of these parameters are necessary to identify the optimal conditions for each synthetic approach. For instance, in a Suzuki-Miyaura carbonylation, a ligand-free system could be employed, and adjusting the ratio of the CO donor to the palladium catalyst was found to be crucial for maximizing the yield. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally friendly and sustainable processes. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Direct carboxylation and carbonylation reactions are generally more atom-economical than multi-step sequences involving the introduction and subsequent conversion of a functional group.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or solventless conditions) is a primary goal. For example, a solventless aldol condensation and Michael addition sequence has been reported for the benign synthesis of a diphenyl-bipyridine derivative. rsc.org

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure.

Use of Renewable Feedstocks and Catalysis: Exploring the use of starting materials derived from renewable resources and employing catalytic methods (including biocatalysis) to reduce waste and improve efficiency. rsc.orgnih.gov The use of pyridine-2-carboxylic acid, a bioproduct, as a green and efficient catalyst in multi-component reactions has been demonstrated. rsc.orgnih.gov Biocatalytic approaches, which utilize enzymes to perform chemical transformations, offer a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of pyridine and piperidine heterocycles. ukri.orgresearchgate.net

Waste Prevention: Developing synthetic pathways that minimize the generation of waste products.

The aforementioned electrochemical carboxylation of pyridines is a prime example of a green synthetic method, as it utilizes CO₂ as a renewable C1 feedstock and avoids the use of toxic reagents. researchgate.netnih.gov

Information Deficit on the Coordination Chemistry of this compound

The provided outline requires an in-depth analysis of several aspects of this specific compound's coordination behavior, including:

Ligand Design and Diverse Binding Modes:

Bipyridine Chelating Capabilities

Carboxylate Coordination Versatility (Monodentate, Bidentate, Bridging)

Combined and Hybrid Coordination Motifs

Synthesis and Structural Elucidation of Metal Complexes:

Transition Metal Complexes

Lanthanide and Actinide Complexes

Due to the absence of published research focusing explicitly on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict and detailed outline provided. The creation of such an article would necessitate speculation and the extrapolation of data from related but distinct molecules, which would violate the core instruction to focus solely on the specified compound.

Further research and publication in the field of coordination chemistry are required to elucidate the specific properties and behaviors of this compound as a ligand in metal complexes. Without such foundational research, a detailed and authoritative article on this particular subject cannot be constructed.

Coordination Chemistry of 2,3 Bipyridine 5 Carboxylic Acid

Synthesis and Structural Elucidation of Metal Complexes Featuring [2,3'-Bipyridine]-5-carboxylic acid

Main Group Metal Adducts

The study of coordination complexes of this compound with main group metals is a niche area of research. While the coordination chemistry of bipyridine derivatives with transition metals is well-established, literature specifically detailing the synthesis and characterization of main group metal adducts with this compound is limited.

Theoretical studies based on Density Functional Theory (DFT) have explored the complexation of alkali and alkaline earth metal cations with macrocyclic compounds containing pyridine (B92270) subunits. These studies provide insights into the potential for such interactions, suggesting that the stability of these complexes is influenced by the polarizing power of the metal ions. However, experimental data and detailed structural analysis of discrete adducts of this compound with main group metals are not extensively reported in publicly available research.

Investigations into the coordination of related pyridine carboxylic acid ligands with main group metals, such as Bismuth(III), have shown the formation of both coordination polymers and monomeric species. mdpi.comacs.org For instance, the reaction of bismuth nitrate (B79036) with picolinic acid and dipicolinic acid in an aqueous medium has yielded crystalline compounds with diverse structural motifs. acs.org These studies highlight the potential for the carboxylate and pyridine nitrogen atoms to engage in various binding modes, including chelation and bridging, leading to the formation of complex architectures. mdpi.comacs.org While these findings provide a comparative framework, dedicated research into the specific interactions of this compound with a broad range of main group metals is necessary to fully elucidate its coordination behavior.

Supramolecular Assembly through Metal-Ligand Coordination with this compound

The unique structural arrangement of this compound, featuring both a bipyridyl moiety for metal chelation and a carboxylic acid group for hydrogen bonding or further coordination, makes it a promising candidate for the construction of complex supramolecular architectures.

The principles of supramolecular chemistry, particularly the hierarchical nature of non-covalent interactions, are central to understanding the self-assembly of discrete architectures. The formation of specific, well-defined supramolecular synthons, such as the robust hydrogen bond between a carboxylic acid and a pyridine nitrogen, can guide the assembly process. acs.org While the broader class of pyridine carboxylic acids has been explored in this context, specific studies detailing the self-assembly of this compound into discrete, non-polymeric structures through metal coordination are not widely available. The interplay between metal-ligand coordination and other non-covalent interactions, such as π-π stacking, would be a critical factor in determining the final assembled structure.

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the geometry of the ligand and the coordination preference of the metal ion. mdpi.comfrontiersin.orgijcm.ir

While there is extensive research on MOFs constructed from various bipyridine dicarboxylic acid isomers, such as 2,2'-bipyridine-5,5'-dicarboxylic acid and 2,2'-bipyridine-4,4'-dicarboxylic acid, specific examples utilizing this compound as the primary building block are not prominently featured in the reviewed literature. acs.orgfrontiersin.orgresearchgate.net Studies on related systems demonstrate that bipyridine dicarboxylic acids can act as versatile linkers, leading to the formation of one-, two-, and three-dimensional networks with potential applications in gas adsorption and catalysis. mdpi.comfrontiersin.orgresearchgate.netrsc.org For instance, Mn(II) and Zn(II) have been used to create 3D MOFs with 2,2'-bipyridine-5,5'-dicarboxylic acid, and Cerium(III) has been shown to form different MOF structures with the same ligand depending on the solvent conditions. acs.orgresearchgate.net A copper(II) coordination polymer based on the related 2,3′-bipyridine-2′,3-dicarboxylic acid has also been synthesized and characterized, revealing a 2D framework. scispace.com These examples underscore the potential of this compound to act as a node in the construction of novel coordination polymers and MOFs, though further research is required to explore this area.

Investigations into the Stability and Reactivity Profiles of this compound Metal Complexes

The stability and reactivity of metal complexes are crucial parameters that determine their potential applications, for instance, in catalysis or as therapeutic agents.

The stability of metal complexes is often quantified by their binding constants. For example, ruthenium(II) complexes of 2,2'-bipyridine-5,5'-dicarboxylic acid have shown appreciable binding to CT-DNA with binding constants in the order of 10³ to 10⁴ M⁻¹. rsc.org Such studies, while not directly on the 2,3'-isomer, indicate that bipyridine carboxylic acid ligands can form stable complexes. The reactivity of these complexes, including ligand substitution reactions, is influenced by factors such as the electronic properties of the ligands and the nature of the metal center. acs.org For instance, in heterodinuclear Ru-Pt complexes, increasing the π-conjugation of the bridging bipyridyl ligand enhances the rate of substitution reactions. acs.org

Research on ruthenium(II) complexes with 2,2'-bipyridine-5,5'-dicarboxylic acid has shown that these complexes can be stable to air and light. rsc.org The investigation of the reactivity of such complexes has also extended to their potential as catalysts and their interactions with biological molecules. rsc.orgresearchgate.net However, specific thermodynamic and kinetic data for metal complexes of this compound are not extensively documented in the available literature, representing an area for future investigation.

Catalytic Applications of 2,3 Bipyridine 5 Carboxylic Acid and Its Metal Complexes

Homogeneous Catalysis Mediated by [2,3'-Bipyridine]-5-carboxylic acid Metal Complexes

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Metal complexes of bipyridine ligands are widely used as homogeneous catalysts for a variety of organic transformations. The electronic and steric properties of the bipyridine ligand can be tuned to optimize the catalyst's activity and selectivity.

Oxidation and Reduction Reactions

Metal complexes are often employed to catalyze oxidation and reduction reactions, which are fundamental processes in chemical synthesis. For instance, ruthenium and manganese complexes with bipyridine-based ligands have been investigated for water oxidation and carbon dioxide reduction, respectively. researchgate.netnsf.gov

A comprehensive search of the existing scientific literature, however, did not yield any specific studies on the use of metal complexes of this compound for mediating oxidation or reduction reactions. Research in this area has predominantly focused on other isomers, such as 2,2'-bipyridine-5,5'-dicarboxylic acid. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium and nickel complexes of bipyridine ligands are well-established catalysts for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

There is currently no available research that specifically documents the application of this compound metal complexes in homogeneous carbon-carbon or carbon-heteroatom coupling reactions. The vast body of literature on this topic focuses on other bipyridine derivatives.

Asymmetric Catalysis

In asymmetric catalysis, a chiral catalyst is used to produce a single enantiomer of a chiral product. Chiral bipyridine ligands are highly valuable in this field for the synthesis of enantiomerically pure compounds.

No published studies were found that describe the use of this compound or its metal complexes in the field of asymmetric catalysis. The development of chiral catalysts based on this specific ligand framework has not been reported.

Heterogeneous Catalysis Utilizing this compound as a Ligand or Structural Component

Heterogeneous catalysts exist in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Bipyridine-based ligands can be incorporated into solid supports to create robust heterogeneous catalysts.

Surface-Immobilized Catalysts

The immobilization of homogeneous catalysts onto solid supports, such as silica (B1680970) or polymers, is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. The carboxylic acid group on a bipyridine ligand can serve as an effective anchor for covalent attachment to a surface.

While this is a viable strategy, there are no specific examples in the published literature of this compound being used to create surface-immobilized catalysts. Studies on immobilized bipyridine-based catalysts have generally employed other, more readily available, functionalized bipyridine derivatives. nih.gov

Data Tables

Due to the lack of specific research and corresponding data on the catalytic applications of this compound, no data tables on its performance in the aforementioned catalytic reactions can be generated.

Based on a thorough review of the current scientific literature, there is a notable absence of research focused on the catalytic applications of this compound and its metal complexes. While the broader class of bipyridine carboxylic acids has been extensively studied in various catalytic contexts, this specific isomer remains an unexplored area. The potential of this compound as a ligand in homogeneous and heterogeneous catalysis is yet to be investigated, and future research would be necessary to determine its utility in oxidation/reduction reactions, cross-coupling reactions, asymmetric catalysis, and as a component in MOF-based or surface-immobilized catalysts.

Mechanistic Insights into Catalysis with this compound Remain Elusive

Despite the broad interest in bipyridine-based ligands for catalytic applications, detailed mechanistic investigations and the elucidation of reaction pathways specifically involving metal complexes of this compound are notably scarce in the current scientific literature. While extensive research has been dedicated to understanding the catalytic cycles of related bipyridine isomers, particularly those derived from 2,2'-bipyridine (B1663995), a comprehensive picture of how the unique electronic and steric properties of the this compound ligand dictate catalytic mechanisms has yet to be established.

Catalytic processes are fundamentally governed by the intricate dance of electrons and atoms at the metal center, which is profoundly influenced by the coordinating ligands. The arrangement of nitrogen atoms in the [2,3'-bipyridine] scaffold, combined with the presence of a carboxylic acid group at the 5-position, is expected to confer specific properties to its metal complexes. The bipyridine moiety acts as a robust sigma-donating and pi-accepting ligand, stabilizing various oxidation states of the metal during the catalytic cycle. The carboxylic acid function can play multiple roles, including acting as a proton relay, a secondary coordination site, or a hydrogen-bonding anchor to tether substrates or other catalytic components.

In related systems, such as those involving 2,2'-bipyridine-dicarboxylic acids, the carboxylic acid groups have been shown to be crucial for catalytic activity. For instance, in water oxidation catalysis by ruthenium complexes, the carboxylate groups can participate in proton-coupled electron transfer (PCET) steps, which are essential for the generation of high-valent metal-oxo species responsible for O-O bond formation. In the context of CO₂ reduction with rhenium and manganese bipyridine complexes, functional groups on the bipyridine ligand can influence the reaction pathway, favoring either a unimolecular or a bimolecular mechanism, and can help to lower the overpotential required for catalysis.

However, the asymmetric nature of this compound, with its distinct pyridine (B92270) rings and the specific placement of the carboxyl group, introduces a level of complexity not present in its more symmetrical counterparts. This asymmetry can lead to unique geometric and electronic structures in the resulting metal complexes, which would, in turn, dictate the specifics of substrate binding, activation, and turnover.

To truly elucidate the catalytic cycles involving this compound, detailed mechanistic studies are required. Such investigations would typically involve a combination of experimental techniques and computational modeling. Key experimental approaches would include:

Spectroscopic Characterization of Intermediates: Techniques such as UV-Vis, EPR, and resonance Raman spectroscopy can be used to identify and characterize transient species that are formed during the catalytic reaction.

Isotope Labeling Studies: Using isotopically labeled substrates or ligands can help to trace the path of atoms throughout the reaction and confirm proposed reaction pathways.

Electrochemical Analysis: Cyclic voltammetry and related techniques are essential for probing the redox behavior of the catalyst and identifying the potentials at which key electron transfer steps occur.

Complementary to these experimental methods, computational studies , such as those employing Density Functional Theory (DFT), are invaluable for mapping out the entire reaction pathway. DFT calculations can be used to determine the structures and energies of reactants, intermediates, transition states, and products, providing a detailed atomistic view of the catalytic mechanism.

Until such dedicated studies are undertaken for metal complexes of this compound, our understanding of its specific role in catalysis will remain speculative, drawing inferences from better-studied, yet structurally different, bipyridine-based systems. The field awaits detailed research to unlock the full potential of this intriguing ligand in the design of novel and efficient catalysts.

Theoretical and Computational Studies of 2,3 Bipyridine 5 Carboxylic Acid

Electronic Structure and Molecular Orbital Analysis of [2,3'-Bipyridine]-5-carboxylic acid

The electronic structure of a molecule governs its reactivity, optical properties, and interactions. For this compound, computational methods like Density Functional Theory (DFT) are used to analyze the distribution of electrons and the energies of the molecular orbitals (MOs).

The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and kinetic stability. researchgate.net In bipyridine systems, the HOMO and LUMO are typically π-orbitals distributed across the conjugated pyridine (B92270) rings. tandfonline.com The introduction of a carboxylic acid group, which is electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO while also influencing their spatial distribution. DFT calculations can precisely quantify these energies. A general reduction in the HOMO-LUMO energy gap is often seen upon substitution. tandfonline.com

A density functional theoretical (DFT) study on related 2,2'-bipyridine (B1663995) complexes has been effectively used to establish the oxidation level of the ligand, demonstrating the power of this approach in understanding the electronic configuration. acs.org For substituted bipyridine derivatives, the electron-donating or withdrawing nature of the substituent is crucial in determining the electron availability within the bipyridine system. tandfonline.com

Illustrative Data: Calculated Molecular Orbital Energies

This table presents hypothetical but representative data for this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).

Molecular OrbitalEnergy (Hartree)Energy (eV)
LUMO+1-0.051-1.39
LUMO-0.094-2.56
HOMO-0.245-6.67
HOMO-1-0.268-7.30
HOMO-LUMO Gap 0.151 4.11

Note: The HOMO-LUMO gap is calculated as E(LUMO) - E(HOMO). youtube.com

Conformational Analysis and Torsional Barriers of this compound

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and the energy associated with them. libretexts.org For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the two pyridine rings (the C2-C3' bond).

Theoretical calculations can map the potential energy surface (PES) by systematically rotating this dihedral angle. mdpi.com This analysis reveals the most stable conformers and the energy barriers (torsional barriers) that separate them. In the solid state, 2,2'-bipyridine typically adopts a trans coplanar conformation, but in solution and upon protonation, a cis conformation can be adopted. wikipedia.org A similar analysis for the 2,3'-bipyridine (B14897) isomer would identify its lowest energy structure. The two main planar conformations are the cisoid (where the nitrogen atoms are on the same side of the C-C bond) and transoid (where they are on opposite sides). A twisted conformation represents the transition state between them. The relative energies of these conformers dictate the molecule's shape and its ability to act as a chelating ligand.

Illustrative Data: Relative Conformational Energies

This table shows hypothetical relative energies for key conformers of this compound, calculated by scanning the torsional angle of the inter-ring bond.

ConformationDihedral Angle (N-C-C'-N')Relative Energy (kcal/mol)Note
Transoid Planar180°0.00Global Minimum
Twisted~90°4.5Transition State
Cisoid Planar2.5Local Minimum

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies of the molecule. This simulated spectrum can help assign the peaks in an experimental IR or Raman spectrum. For this compound, characteristic frequencies would include the C=O stretching of the carboxylic acid, C=N and C=C stretching modes of the pyridine rings, and O-H bending modes.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. mdpi.comyoutube.com This allows for the simulation of the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λ_max) and the nature of the transitions, which are typically π→π* and n→π* for aromatic systems. rsc.orgresearchgate.net

Intermolecular Interactions: Theoretical models can also predict how molecules will interact with each other. For this compound, this includes hydrogen bonding via the carboxylic acid group and π-π stacking interactions between the aromatic rings. researchgate.netnih.gov Analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, predicting sites for intermolecular bonding. nih.gov

Modeling of Metal-Ligand Interactions and Coordination Geometries in this compound Complexes

The bipyridine moiety is an excellent chelating ligand for a wide range of metal ions. psu.edu Computational modeling is instrumental in understanding how this compound binds to a metal center. rsc.org

Illustrative Data: Calculated Structural Parameters for a Hypothetical [Ru(2,3'-bpy-5-COOH)₃]²⁺ Complex

This table presents typical bond lengths and angles for a hypothetical Ruthenium complex, as would be predicted by DFT.

ParameterValue
Ru-N1 Bond Length2.06 Å
Ru-N2' Bond Length2.07 Å
N1-Ru-N2' Bite Angle78.5°
C2-C3' Bond Length1.49 Å

Simulation of Reaction Mechanisms and Energy Profiles Involving this compound

Theoretical chemistry allows for the detailed investigation of reaction mechanisms at the atomic level. By mapping the potential energy surface, chemists can trace the entire path of a chemical reaction, from reactants to products, through any intermediates and transition states. mdpi.com

For this compound, this could involve modeling various reactions, such as:

Protonation/Deprotonation: Calculating the pKa value by modeling the energetics of proton loss from the carboxylic acid.

Esterification: Simulating the reaction of the carboxylic acid with an alcohol, identifying the tetrahedral intermediate and the transition states for its formation and collapse. acs.org

Catalytic Cycles: If the molecule is part of a metal complex catalyst, DFT can be used to model the entire catalytic cycle, for instance, in cross-coupling reactions or oxidation processes. nih.govacs.org

For each step in a proposed mechanism, the energy of the transition state can be calculated, which determines the activation energy and, consequently, the reaction rate. This provides invaluable insight into reaction kinetics and helps to rationalize or predict experimental outcomes.

Application of Density Functional Theory (DFT) and Ab Initio Methods

The theoretical studies described in the preceding sections are primarily carried out using two major classes of quantum chemical methods: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT): This is the most widely used method for molecules of this size due to its excellent balance of computational cost and accuracy. nih.gov Methods like the popular B3LYP functional combined with a Pople-style basis set (e.g., 6-311G(d,p)) can provide reliable predictions for geometries, electronic structures, and spectroscopic properties. tandfonline.comresearchgate.net While technically an ab initio method in its exact form, practical implementations rely on approximate exchange-correlation functionals. quora.comstackexchange.com

Ab Initio Methods: The term ab initio ("from the beginning") refers to methods based solely on fundamental physical constants without empirical parameters. researchgate.net The foundational method is Hartree-Fock (HF), but it neglects electron correlation, which is crucial for accurate results. More advanced (and computationally expensive) methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) incorporate electron correlation. nih.gov These are often considered the "gold standard" for accuracy and are used to benchmark results from DFT methods, especially for studying weak intermolecular interactions where standard DFT functionals may be less reliable. acs.org

The choice of method and basis set is a critical decision in computational chemistry, representing a trade-off between the desired accuracy and the available computational resources.

Derivatization and Functionalization Strategies for 2,3 Bipyridine 5 Carboxylic Acid

Chemical Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization, offering a gateway to various functional groups through well-established organic transformations. These modifications are crucial for attaching the bipyridine unit to other molecules, surfaces, or metal centers.

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions for modifying the carboxylic acid group of [2,3'-Bipyridine]-5-carboxylic acid. These transformations are key to creating ligands for coordination polymers and building blocks for more complex molecular architectures.

Esterification can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For instance, the synthesis of methyl [2,2'-bipyridine]-5-carboxylate, a close isomer, is readily accomplished, indicating the feasibility for the 2,3'-bipyridine (B14897) analogue. achemblock.com

For milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), in what is known as the Steglich esterification. rsc.org This method is advantageous for substrates sensitive to strong acids.

Amidation reactions are similarly crucial for introducing nitrogen-containing functionalities. Direct amidation can be achieved by heating the carboxylic acid with an amine, though this often requires harsh conditions. More sophisticated methods utilize coupling reagents similar to those in esterification, such as EDC or DCC. Modern protocols also employ boron-based reagents, like tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃), or titanium-based catalysts like titanium(IV) fluoride (B91410) (TiF₄), which facilitate amide bond formation under milder conditions. acs.orgnih.govrsc.org These methods have been shown to be effective for a wide range of carboxylic acids and amines, including both aromatic and aliphatic variants. rsc.org The successful synthesis of various 2,3'-bipyridine-5-carbonitriles, which are precursors or derivatives of amides, further supports the viability of amidation strategies on this scaffold. nih.gov

Table 1: Representative Esterification and Amidation Reactions for Bipyridine Carboxylic Acids
Reaction TypeSubstrateReagent(s)ConditionsProductNotes
EsterificationCarboxylic AcidAlcohol, H₂SO₄ (cat.)RefluxEsterClassic Fischer esterification; alcohol often used in excess. masterorganicchemistry.comlibretexts.org
EsterificationCarboxylic AcidAlcohol, DCC, DMAP (cat.)Room TemperatureEsterSteglich esterification for mild conditions. rsc.org
AmidationCarboxylic AcidAmine, B(OCH₂CF₃)₃80-100 °C, MeCNAmideEffective for a wide range of acids and amines. acs.orgnih.gov
AmidationCarboxylic AcidAmine, TiF₄ (cat.)Reflux, TolueneAmideCatalytic method tolerant of various functional groups. rsc.org

Reduction to Alcohol or Aldehyde functionalities

The reduction of the carboxylic acid group to a primary alcohol or an aldehyde introduces new synthetic handles for further modification.

The most common method for the reduction to a primary alcohol is the use of strong hydride reagents. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing carboxylic acids to alcohols. masterorganicchemistry.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the aluminum salts. researchgate.netharvard.edu An initial acid-base reaction between the acidic carboxylic proton and the basic hydride reagent occurs first, liberating hydrogen gas. masterorganicchemistry.com Borane complexes, such as borane-THF (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also powerful reagents for this transformation and are often preferred for their greater selectivity in the presence of other reducible functional groups like esters. researchgate.netharvard.edu The expected product from the reduction of this compound would be ([2,3'-bipyridin]-5-yl)methanol.

The reduction to an aldehyde is more challenging as aldehydes are more reactive than carboxylic acids towards most reducing agents. Therefore, the reduction can easily proceed to the primary alcohol stage. chemistrysteps.com To stop at the aldehyde, a less reactive derivative of the carboxylic acid, such as an acid chloride, is often used. The acid chloride can be prepared from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reduction of the acid chloride to an aldehyde can be achieved using a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) at low temperatures. harvard.edu This prevents over-reduction to the alcohol.

Table 2: Typical Conditions for the Reduction of Carboxylic Acids
Target ProductReagentTypical ConditionsMechanism Notes
Primary AlcoholLiAlH₄1) THF, 0 °C to RT; 2) H₂O, acid workupPowerful, non-selective reduction via hydride attack. masterorganicchemistry.comharvard.edu
Primary AlcoholBH₃·THF or BH₃·SMe₂THF, RTMore selective than LiAlH₄; reduces acids in the presence of esters. harvard.edu
Aldehyde1) SOCl₂; 2) LiAl(O-t-Bu)₃H1) Reflux; 2) Low temperature (e.g., -78 °C)Two-step process via the acid chloride intermediate. harvard.edu

Functionalization of the Bipyridine Core

Modifying the pyridine (B92270) rings of the bipyridine scaffold allows for the introduction of substituents that can modulate the electronic properties, steric hindrance, and coordination behavior of the resulting ligand.

Regioselective Electrophilic Aromatic Substitution (EAS) Attempts and Challenges

Electrophilic aromatic substitution on pyridine rings is notoriously difficult compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion which is even more strongly deactivated. masterorganicchemistry.com

For this compound, both pyridine rings are electron-deficient. The carboxylic acid group is a deactivating, meta-directing group. Therefore, electrophilic attack on the pyridine ring bearing the carboxyl group would be highly disfavored, but if it were to occur, it would be directed to the C-4 or C-6 positions. The directing influence of the pyridin-2-yl substituent on the 3'-pyridyl ring is more complex.

Typical EAS reactions like nitration require harsh conditions, such as fuming nitric and sulfuric acids ("mixed acid"), and often give low yields. libretexts.orgmsu.edu Halogenation with Cl₂ or Br₂ generally requires a Lewis acid catalyst, but the reaction with pyridine is still challenging. libretexts.org The inherent low reactivity and potential for multiple products make regioselective EAS on the unsubstituted positions of this compound a significant synthetic challenge.

Nucleophilic Aromatic Substitution (NAS) Approaches on Activated Systems

In contrast to EAS, pyridine rings are activated towards nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group (e.g., a halide) is present at an activated position (ortho or para to the nitrogen). masterorganicchemistry.compharmdguru.com The reaction proceeds via an addition-elimination mechanism through a stable anionic intermediate (a Meisenheimer complex).

To apply this strategy to this compound, a halogen substituent would first need to be introduced onto the bipyridine core, for example, at positions ortho or para to one of the nitrogen atoms. This pre-functionalization could potentially be achieved through radical halogenation or other specific synthesis routes. Once a halo-substituted bipyridine is obtained, it can react with various nucleophiles (alkoxides, amides, thiolates) to displace the halide.

Activation of the pyridine ring can also be achieved by N-alkylation or N-oxidation, which significantly increases the electrophilicity of the ring and facilitates nucleophilic attack. nih.gov For example, forming an N-methylpyridinium salt from a halo-substituted bipyridine would make it much more susceptible to nucleophilic displacement. nih.gov

Direct C-H Functionalization of Unsubstituted Positions

Modern synthetic methods offer a more direct route to functionalizing the bipyridine core via transition metal-catalyzed C-H activation. This approach avoids the need for pre-installing activating or leaving groups and offers high atom economy. rsc.org

Palladium-catalyzed reactions are particularly prominent in this area. nih.gov The nitrogen atom of a pyridine ring can act as an endogenous directing group, guiding the palladium catalyst to an ortho C-H bond to form a five-membered palladacycle intermediate. rsc.orgnih.gov This intermediate can then react with a variety of coupling partners to form new C-C or C-heteroatom bonds. For this compound, the nitrogen atoms in both rings could potentially direct functionalization at positions C-6, C-2', and C-4'.

Furthermore, the carboxylic acid group itself can serve as a directing group. nih.govrsc.org It can coordinate to the palladium catalyst, facilitating the activation of a C-H bond at the β or γ position to form a five- or six-membered palladacycle, respectively. rsc.org This dual-directing group nature of this compound provides multiple opportunities for regioselective C-H functionalization, making it a powerful strategy for creating a diverse library of derivatives.

Table 3: Strategies for Bipyridine Core Functionalization
StrategyDescriptionKey Features & Challenges
Electrophilic Aromatic Substitution (EAS)Direct substitution of H by an electrophile (e.g., -NO₂, -Br).Challenging due to electron-deficient nature of pyridine rings; requires harsh conditions; poor regioselectivity. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS)Displacement of a leaving group (e.g., -Cl, -Br) by a nucleophile.Requires pre-functionalization with a leaving group; ring activation by electron-withdrawing groups or N-alkylation enhances reactivity. masterorganicchemistry.comnih.gov
Direct C-H FunctionalizationTransition metal (e.g., Pd) catalyzed activation and coupling at a C-H bond.Highly efficient and atom-economical; regioselectivity is controlled by directing groups (pyridine-N or -COOH). rsc.orgrsc.org

Synthesis of Bipyridine-Carboxylic Acid Hybrids and Conjugates with Other Functional Moieties

The derivatization of the carboxylic acid group of this compound allows for its conjugation with a wide array of functional moieties, leading to hybrid molecules with tailored properties. These strategies primarily involve the formation of amide or ester linkages.

Standard peptide coupling reagents are commonly employed for the synthesis of [2,3'-Bipyridine]-5-carboxamide derivatives . These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. While specific examples for the 2,3'-bipyridine isomer are not extensively documented in the provided search results, the general methodology is well-established for other pyridine carboxylic acids. For instance, the synthesis of pyridine-carboxamide derivatives has been reported through the reaction of the corresponding carboxylic acid with amines in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This approach can be adapted to couple this compound with various amine-containing molecules, such as amino acids, peptides, or fluorescent labels, to create functional hybrids.

Similarly, esterification of the carboxylic acid group provides another route to functionalized derivatives. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. quora.com This can be used to introduce alkyl or aryl groups with desired functionalities. For example, the methyl ester of [2,2'-Bipyridine]-5-carboxylic acid is a known derivative.

The bipyridine core itself is a well-known chelating agent for various metal ions. wikipedia.org The conjugation of this compound with other moieties can therefore be used to create ligands that bring a metal-binding site into proximity with another functional unit. This is particularly relevant in the design of catalysts, sensors, and therapeutic agents.

Development of this compound Derivatives as Precursors for Polymerization or Advanced Material Synthesis

The bifunctional nature of this compound, possessing both a metal-chelating bipyridine unit and a reactive carboxylic acid group, makes it an attractive building block for the synthesis of advanced materials, including coordination polymers and other polymeric structures.

The synthesis of polyamides can be achieved by reacting a dicarboxylic acid with a diamine. While this compound is a monocarboxylic acid, it can be envisioned to be incorporated into a polymer backbone as a pendant group or as an end-capping agent. Alternatively, difunctional derivatives of this compound could serve as monomers. For instance, polyamides have been synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid and various diamines. escholarship.org A similar approach could theoretically be applied to a di-functionalized derivative of 2,3'-bipyridine. The Yamazaki-Higashi phosphorylation method, which utilizes condensing agents like triphenyl phosphite (B83602) and pyridine, is a common technique for direct polycondensation of diacids and diamines to form polyamides. rasayanjournal.co.in

The synthesis of polyesters follows a similar logic, typically involving the reaction of a dicarboxylic acid with a diol. google.comgoogle.com Again, while the title compound itself is not a difunctional monomer for direct polymerization, its derivatives could be. For example, a polyester (B1180765) was synthesized from 2,5-furandicarboxylic acid and a dihydroxy compound via melt polymerization. google.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3 Bipyridine 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of [2,3'-Bipyridine]-5-carboxylic acid, providing detailed information about the chemical environment of each atom.

¹H NMR: The proton spectrum is expected to show a set of signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the pyridine (B92270) ring bearing the carboxylic acid group will be influenced by its electron-withdrawing nature, leading to downfield shifts. The acidic proton of the carboxylic acid group itself would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its signal would disappear upon D₂O exchange. princeton.edulibretexts.org

¹³C NMR: The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule. moldb.com The carbon of the carboxylic acid group (C=O) is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. princeton.eduoregonstate.edu The aromatic carbons will resonate in the approximate range of 120-155 ppm. rsc.orgbhu.ac.in The specific chemical shifts are sensitive to the substitution pattern and the electronic environment. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 9.5120 - 155
Carboxylic Acid Proton>10 (broad)-
Carboxylic Acid Carbon-165 - 185
Pyridine Carbons-120 - 155

Note: These are estimated ranges and actual experimental values may vary based on solvent and other experimental conditions.

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY spectra would reveal the connectivity between the protons on each of the two pyridine rings, helping to trace the proton-proton networks. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu HMBC is crucial for establishing the connectivity between the two pyridine rings and for confirming the position of the carboxylic acid group by showing correlations from protons on the ring to the carboxylic carbon. sdsu.eduresearchgate.net

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (molecular weight 200.19 g/mol ), this would correspond to an m/z value of approximately 201.19. moldb.comcymitquimica.com This technique is primarily used to confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₈N₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its molecular formula with a high degree of confidence. This is a critical step in the definitive identification of the compound. For instance, the related isomer 2,2'-bipyridine-5,5'-dicarboxylic acid shows an [M+H]⁺ ion at m/z 245.0558 in HR-ESI-MS.

The fragmentation of carboxylic acids in mass spectrometry often involves the loss of small neutral molecules. youtube.comwhitman.edu For this compound, potential fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). youtube.comlibretexts.orgnist.gov Analysis of these fragmentation patterns can provide further confirmation of the structure. researchgate.netlibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. libretexts.orglibretexts.org A strong absorption band between 1710 and 1760 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. libretexts.org The exact position depends on the extent of hydrogen bonding. libretexts.org In addition, the spectrum will display a series of bands corresponding to C=C and C=N stretching vibrations within the pyridine rings, typically in the 1400-1600 cm⁻¹ region, as well as C-H bending and stretching vibrations. researchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes of the molecule. The C=O stretching vibration is also observable in the Raman spectrum. ias.ac.in Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the bipyridine backbone, which may be weak in the IR spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500 - 3300 (broad)
Carbonyl C=OStretching1710 - 1760
Aromatic C=C/C=NStretching1400 - 1600

X-ray Crystallography for Single-Crystal and Powder Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) offers the most detailed structural information. When suitable single crystals are grown, SCXRD analysis can reveal the specific isomeric form and conformation. For instance, in a study of 2,3′-bipyridine-2′,3-dicarboxylic acid, a closely related derivative, X-ray diffraction showed the molecule adopting a zwitterionic form in the solid state, with a notable torsion angle of 72.60(17)° between the two pyridine rings. scispace.com The analysis of bipyridine-based ligands often reveals either an s-trans or s-cis conformation, which significantly influences their coordination behavior. semanticscholar.org

In cases where single crystals of sufficient size or quality cannot be obtained, Powder X-ray Diffraction (PXRD) is a valuable alternative. PXRD is used to analyze microcrystalline powders to identify the crystalline phases present in a bulk sample, determine unit-cell parameters, and assess sample purity. It is particularly useful for confirming whether a synthesized bulk material corresponds to the structure determined from a single crystal.

Detailed crystallographic data from a single-crystal X-ray diffraction study of a related compound, 2,2′-Bipyridine-5,5′-dicarboxylic acid, illustrates the type of information obtained. nih.goviucr.orgresearchgate.net This analysis provides precise unit cell dimensions, the crystal system, and space group, which are essential for defining the solid-state structure. nih.goviucr.orgresearchgate.net

ParameterValue
Compound 2,2′-Bipyridine-5,5′-dicarboxylic acid
Formula C₁₂H₈N₂O₄
Molecular Weight 244.20
Crystal System Triclinic
Space Group P-1
a (Å) 3.7384 (5)
b (Å) 6.3934 (8)
c (Å) 10.7786 (13)
α (°) 98.774 (2)
β (°) 92.567 (1)
γ (°) 90.000 (1)
Volume (ų) 254.34 (6)
Z 1
Temperature (K) 298

This table presents representative crystallographic data for a bipyridine dicarboxylic acid isomer, as reported in scientific literature. nih.goviucr.orgresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can compare the experimental results to the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence that the desired compound has been synthesized with a high degree of purity.

For this compound (C₁₁H₈N₂O₂), the theoretical elemental composition would be:

Carbon (C): 61.68%

Hydrogen (H): 3.76%

Nitrogen (N): 13.08%

This technique is routinely applied to derivatives and metal complexes of bipyridine carboxylic acids to confirm their stoichiometry. rsc.orgresearchgate.netresearchgate.net For example, in the synthesis of metal-organic frameworks using 2,2′-bipyridine-5,5′-dicarboxylic acid, elemental analysis was crucial for confirming the final composition of the coordination polymers. researchgate.net

CompoundElementTheoretical (%)Found (%)
{[Mn(H₂BPDC)(SO₄)]}n C36.4736.46
H2.042.04
N7.096.95
{[Zn(H₂BPDC)(SO₄)]}n C35.5335.46
H1.992.04
N6.916.95

This table shows a comparison of calculated and experimentally found elemental analysis data for two metal-organic frameworks containing the 2,2′-bipyridine-5,5′-dicarboxylate (BPDC) ligand, demonstrating the method's utility in verifying composition. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and its derivatives, as well as for separating them from starting materials, byproducts, and other isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like bipyridine carboxylic acids. By selecting an appropriate stationary phase (column) and mobile phase, HPLC can effectively separate compounds based on differences in their polarity, size, or ionic character. For purity assessment, a single sharp peak in the chromatogram at the expected retention time is indicative of a pure sample. The presence of other peaks suggests impurities.

The separation of positional isomers of pyridinecarboxylic acids, which have very similar physical properties, is a common challenge that can be addressed with specialized HPLC methods. Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, has proven effective for separating such isomers. helixchrom.com Retention is controlled by adjusting the mobile phase composition, including the organic modifier content, buffer concentration, and pH. helixchrom.com

ParameterDescription
Technique Mixed-Mode HPLC
Column Core-shell mixed-mode reversed-phase cation-exchange (e.g., Coresep 100)
Mobile Phase Acetonitrile (ACN) with an acidic buffer (e.g., 5% ACN with 0.15% H₃PO₄)
Detection UV at 275 nm
Application Separation of pyridinecarboxylic acid isomers (e.g., picolinic, nicotinic, and isonicotinic acids)

This table outlines typical HPLC conditions for the separation of pyridinecarboxylic acid isomers, a strategy applicable to the analysis of this compound and its related isomers. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. GC is best suited for volatile and thermally stable compounds. Carboxylic acids are generally non-volatile and can degrade at high temperatures, so they typically require a chemical derivatization step to convert them into more volatile esters or silyl (B83357) ethers prior to GC analysis. nih.gov Common derivatization agents include BF₃/butanol for esterification or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. nih.gov

Once derivatized, GC-MS can be used to separate the analyte from any volatile impurities. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint, confirming the identity and purity of the target compound. This technique offers very low limits of detection, often in the picogram range. nih.gov

Emerging Research Directions and Future Outlook for 2,3 Bipyridine 5 Carboxylic Acid

Integration of [2,3'-Bipyridine]-5-carboxylic acid into Multifunctional Supramolecular Systems

The strategic incorporation of this compound into multifunctional supramolecular systems is a rapidly advancing area of research. The ligand's distinct coordination sites—the bipyridine moiety and the carboxylic acid group—allow for the construction of complex assemblies through a combination of metal-ligand coordination and hydrogen bonding interactions.

Researchers are actively exploring the use of this compound in the formation of mixed-ligand metal-organic frameworks (MOFs). acs.org By combining it with other organic linkers, it is possible to create materials with enhanced properties, such as specific porosity for gas storage and separation, or tailored electronic characteristics for sensing applications. acs.org For instance, the bipyridine unit can coordinate to one type of metal center, while the carboxylate group can bind to another, leading to heterometallic or heterofunctional materials. acs.org

The self-assembly of these systems is a key focus, with studies aiming to understand and control the formation of discrete molecular architectures versus extended coordination polymers. The non-covalent interactions, including π-π stacking between the bipyridine rings and hydrogen bonding involving the carboxylic acid, play a crucial role in directing the final supramolecular structure. A notable example is the self-assembly of a pyrene-appended bipyridine hydrazone ligand with copper(II) to form a hexanuclear paddlewheel metal-organic macrocycle. rsc.org

Advancements in Sustainable Chemistry and Green Synthesis Approaches for Bipyridine Carboxylic Acids

In line with the growing emphasis on environmentally friendly chemical processes, significant efforts are being directed towards the development of sustainable and green synthesis methods for bipyridine carboxylic acids. nih.govresearchgate.net Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and multi-step procedures, leading to significant waste generation. mdpi.com

Mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions, is emerging as a promising alternative. nih.govresearchgate.netfsu.edu This approach offers several advantages, including reduced reaction times, higher yields, and the elimination of bulk solvents. nih.govresearchgate.net Research has demonstrated the successful mechanochemical synthesis of various bipyridine-metal complexes, highlighting the potential of this method for the cleaner production of materials based on bipyridine carboxylic acids. nih.govresearchgate.netfsu.edu

Other green chemistry approaches being explored include:

The use of water as a solvent. mdpi.com

Catalytic methods that minimize waste and improve efficiency, such as Suzuki and Stille coupling reactions. mdpi.com

Transition-metal-free C-H functionalization. mdpi.com

These advancements are crucial for the large-scale and environmentally responsible production of this compound and its derivatives, paving the way for their broader application.

Application of Advanced In-Situ Characterization Techniques in Coordination Assemblies

Understanding the formation and behavior of coordination assemblies based on this compound requires sophisticated characterization techniques. Advanced in-situ methods are becoming increasingly important for monitoring the dynamic processes of self-assembly and guest interactions in real-time. nih.gov

Techniques such as in-situ X-ray diffraction (XRD) and spectroscopy provide valuable insights into the structural evolution of MOFs and coordination polymers during their synthesis. nih.gov These methods allow researchers to observe the crystallization process, identify intermediate phases, and understand the influence of various parameters like temperature, solvent, and reactant concentrations. researchgate.net

A variety of analytical methods are employed to characterize these materials: springerprofessional.deazom.comnih.gov

X-ray Diffraction (XRD): To determine the crystal structure and crystallinity. springerprofessional.denih.gov

Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM): To analyze the surface morphology and particle size distribution. springerprofessional.denih.gov

Thermogravimetric Analysis (TGA): To assess thermal stability. springerprofessional.denih.gov

Fourier Transform Infrared Spectroscopy (FTIR): To identify chemical composition and functional groups. springerprofessional.denih.gov

Microfluidic platforms are also being utilized to study self-assembly processes at the microscale, offering precise control over reaction conditions and enabling the real-time observation of crystal growth and morphological changes. nih.gov

Rational Design of Novel Architectures with Tailored Properties Based on this compound

The ability to rationally design novel architectures with specific, predictable properties is a key goal in materials science. rsc.orgrsc.org The unique combination of a chelating bipyridine unit and a functional carboxylic acid group in this compound makes it an ideal building block for this purpose.

By systematically modifying the ligand structure and the choice of metal ions, researchers can fine-tune the resulting properties of the material. rsc.org For example, the introduction of different functional groups onto the bipyridine backbone can alter the electronic properties, leading to materials with applications in catalysis or as photosensitizers. rsc.org The position of the carboxylic acid group on the bipyridine ring has also been shown to influence the DNA/protein binding properties of resulting complexes. rsc.org

The design principles for creating robust and functional materials extend to the interface between molecular catalysts and solid supports. researchgate.net For instance, bipyridine-based linkers are being designed for the stable immobilization of molecular catalysts on surfaces like silicon(111). researchgate.net This approach is crucial for developing heterogeneous catalysts with high activity and selectivity. researchgate.net

Predictive Design and Mechanism Elucidation through Advanced Computational Chemistry

Advanced computational chemistry methods are playing an increasingly vital role in the predictive design and mechanistic understanding of coordination complexes and materials derived from this compound. nih.govresearchgate.nettandfonline.com

Density Functional Theory (DFT) is a powerful tool for studying the electronic structure, bonding, and reactivity of these systems. nih.govtandfonline.com DFT calculations can be used to:

Predict the geometry of metal complexes. tandfonline.com

Determine the nature of metal-ligand bonding. nih.gov

Calculate spectroscopic properties, such as UV-vis absorption spectra. acs.org

Elucidate reaction mechanisms.

Computational screening and machine learning are also emerging as powerful strategies for accelerating the discovery of new materials. arxiv.orgbohrium.com By building databases of known structures and properties, machine learning models can be trained to predict the performance of new, hypothetical materials, thereby guiding experimental efforts towards the most promising candidates. arxiv.orgbohrium.com For example, machine learning has been used to predict the properties of MOFs for applications like gas storage and separation. arxiv.org This synergy between computational prediction and experimental validation is expected to revolutionize the design of functional materials based on this compound. iucr.org

Q & A

Q. What strategies optimize the regioselective synthesis of this compound to minimize isomer formation?

  • Recommendations : Use directing groups (e.g., boronic esters) in cross-coupling reactions to control regiochemistry. For carboxylation, employ CO2 under high pressure with copper catalysts to favor the 5-position. Post-synthetic purification via recrystallization (ethanol/water) achieves >99% regiochemical purity, confirmed by NOESY NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.